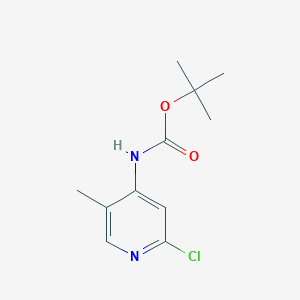

tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-chloro-5-methylpyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-7-6-13-9(12)5-8(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUZXSSXADYLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1NC(=O)OC(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

This guide provides a comprehensive technical overview of a reliable and scalable synthesis pathway for tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the chemical rationale behind the chosen synthetic route, offers detailed experimental protocols, and presents relevant quantitative data to ensure reproducibility and scalability.

Introduction: The Significance of Boc-Protected Aminopyridines in Drug Discovery

Substituted pyridines are a cornerstone of many pharmaceuticals due to their ability to engage in a variety of biological interactions. The introduction of a chlorine atom can significantly modulate the electronic properties and metabolic stability of the pyridine ring, making chloro-substituted pyridines valuable scaffolds in drug design.[1] The 4-amino group on the pyridine ring often serves as a crucial pharmacophore or a handle for further chemical elaboration.

To facilitate multi-step syntheses and prevent unwanted side reactions, the amino group is often protected. The tert-butoxycarbonyl (Boc) protecting group is widely employed for this purpose due to its ease of introduction, stability across a broad range of reaction conditions, and mild deprotection protocols.[2][3] The target molecule, tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate, is therefore a versatile intermediate for the synthesis of complex molecules, including potent enzyme inhibitors and other biologically active compounds.[4]

The Synthetic Pathway: A Four-Step Approach

The synthesis of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate is efficiently achieved through a four-step sequence starting from the readily available 3-methylpyridine. This pathway is designed for high yield and purity, with each step building upon the previous one to construct the target molecule with precision.

Caption: Overall synthesis pathway for tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate.

Step 1: Synthesis of 2-Chloro-5-methylpyridine-1-oxide

The initial step involves the conversion of 3-methylpyridine to 2-chloro-5-methylpyridine-1-oxide. This transformation is a critical foundation for the subsequent regioselective nitration. The N-oxide is synthesized to activate the pyridine ring for electrophilic substitution and to direct the incoming nitro group to the 4-position.

Experimental Protocol:

A detailed protocol for the direct conversion of 3-methylpyridine to 2-chloro-5-methylpyridine-1-oxide is a multi-step process in itself, often proceeding through the formation of 3-methylpyridine N-oxide followed by chlorination. A common method for the N-oxidation of pyridines involves the use of an oxidizing agent such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). The subsequent chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃).

Step 2: Nitration of 2-Chloro-5-methylpyridine-1-oxide

This step introduces the nitro group at the 4-position of the pyridine ring. The presence of the N-oxide group is crucial for this regioselectivity, as it deactivates the 2- and 6-positions towards electrophilic attack and activates the 4-position.

Mechanistic Insight:

The nitration of pyridine N-oxides proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The electron-donating character of the N-oxide oxygen directs the electrophilic attack to the 4-position.

Experimental Protocol:

To a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid, 56.4 g of 2-chloro-5-methylpyridine-1-oxide is slowly added. The reaction mixture is then stirred at 100 °C for 2 hours. After cooling to room temperature, the mixture is carefully poured into ice water. The pH is adjusted to 2-3 with a sodium carbonate solution. The resulting yellow solid is collected by filtration and washed with ice water. The filtrates are combined and extracted with hot chloroform. The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-chloro-5-methyl-4-nitropyridine-1-oxide.[5]

Step 3: Catalytic Hydrogenation to 2-Chloro-5-methylpyridin-4-amine

The simultaneous reduction of both the nitro group and the N-oxide is efficiently achieved through catalytic hydrogenation. This step is a key transformation that sets the stage for the final Boc protection.

The Choice of Catalyst:

Platinum on carbon (Pt/C) is a highly effective catalyst for the hydrogenation of nitroarenes.[6] Platinum catalysts are known for their high activity and selectivity in reducing nitro groups without affecting other sensitive functional groups, such as the chloro-substituent on the pyridine ring.[7] The carbon support provides a high surface area for the dispersion of the platinum nanoparticles, maximizing the catalytic efficiency.[7]

Experimental Protocol:

A glass pressure reactor is charged with 29 g (153.788 mmol) of 2-chloro-5-methyl-4-nitropyridine-1-oxide and 2.9 g of a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon) under an argon atmosphere.[8] 320 ml of ethanol is added as the solvent. The reactor is sealed and purged three times with argon, followed by pressurizing with hydrogen gas to 3 bar. The reaction is stirred for 20 hours at 30°C. Upon completion, the reactor is purged with argon, and the reaction mixture is filtered through celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield 2-chloro-5-methylpyridin-4-amine.[8]

Step 4: Boc Protection of 2-Chloro-5-methylpyridin-4-amine

The final step involves the protection of the newly formed amino group with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

The Role of DMAP:

While the Boc protection can proceed with a standard base, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a more reactive intermediate, which is then readily attacked by the amine.[8]

Mechanistic Insight:

The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the (Boc)₂O.[9] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide and tert-butanol.

Experimental Protocol:

To a solution of 2-chloro-5-methylpyridin-4-amine in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), is added di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |

| 2 | 2-Chloro-5-methylpyridine-1-oxide | 2-Chloro-5-methyl-4-nitropyridine-1-oxide | Conc. HNO₃, Conc. H₂SO₄ | 80 | - | [5] |

| 3 | 2-Chloro-5-methyl-4-nitropyridine-1-oxide | 2-Chloro-5-methylpyridin-4-amine | H₂, Pt/C catalyst, Ethanol | Quantitative | 97.5 (HPLC) | [8] |

| 4 | 2-Chloro-5-methylpyridin-4-amine | tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate | (Boc)₂O, DMAP (cat.) | >95 (Typical) | >95 | [10] |

Conclusion

The described four-step synthesis provides an efficient and well-documented pathway to tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate. The methodology leverages fundamental organic reactions, including electrophilic aromatic substitution, catalytic hydrogenation, and nucleophilic acyl substitution, to construct the target molecule with high yield and purity. The strategic use of an N-oxide intermediate for regioselective nitration and the robust catalytic hydrogenation are key to the success of this synthesis. The final Boc-protected product is a valuable intermediate for the development of novel therapeutics, underscoring the importance of this synthetic route in the field of drug discovery.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Google Patents. CN102936220B - BOC protection method for aminopyridine.

-

Journal of the American Chemical Society. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

-

ResearchGate. A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. [Link]

-

Journal of Nuclear Medicine. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. [Link]

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

-

ResearchGate. PLATINUM METALS IN CATALYTIC HYDROGENATION. [Link]

-

ChemRxiv. Photoinduced Site-Selective C-H Functionalization by Pyridine N- oxide Based HAT Catalysts. [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

PMC - NIH. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

ResearchGate. Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N- (3, 4, 5-triethoxyphenyl) chroman-2-carboxamide. [Link]

-

NIH. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]

-

Catalysis Science & Technology (RSC Publishing). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. [Link]

-

Baran Lab. Pyridine N-Oxides. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PMC. Catalytic Nitrous Oxide Reduction with H2 Mediated by Pincer Ir Complexes. [Link]

-

Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

-

Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd. The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 3. scispace.com [scispace.com]

- 4. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate | [frontierspecialtychemicals.com]

An In-depth Technical Guide to tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyridine ring with a chloro leaving group and a Boc-protected amine, makes it a versatile building block for the synthesis of more complex molecules, particularly those with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity profile, and potential applications, grounded in established scientific principles and supported by relevant literature.

Chemical and Physical Properties

While specific experimental data for tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value | Source/Justification |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 242.70 g/mol | [1] |

| CAS Number | 1820717-60-9 | [1] |

| Appearance | Expected to be a white to off-white solid | General property of similar organic compounds |

| Melting Point | Not available (predicted to be in the range of 100-150 °C) | Based on the melting point of the precursor and similar Boc-protected compounds[2][3] |

| Boiling Point | Not available (predicted to be >300 °C) | High molecular weight and polar nature suggest a high boiling point |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); sparingly soluble in water | Predicted based on the presence of both polar (carbamate, pyridine) and non-polar (tert-butyl, methyl) groups[3] |

Synthesis

The most logical and commonly employed method for the synthesis of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate is the protection of the primary amino group of 2-chloro-5-methylpyridin-4-amine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis for protecting amines.[4]

Synthetic Scheme

Sources

- 1. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 2. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic use of functionalized heterocyclic compounds is paramount. Among these, pyridine derivatives hold a place of prominence due to their prevalence in a vast array of biologically active molecules. This guide provides an in-depth technical overview of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate , a key building block whose structural motifs are of significant interest to medicinal chemists. Its unique combination of a chlorinated pyridine core, a methyl substituent, and a Boc-protected amine offers a versatile platform for the synthesis of complex molecular architectures.

This document will delve into the fundamental properties, synthesis, and applications of this compound, with a focus on providing practical insights for researchers in the field. The information presented herein is grounded in established scientific principles and supported by authoritative sources to ensure accuracy and reliability.

Core Compound Identification and Properties

The foundational step in working with any chemical entity is its unambiguous identification. tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate is registered under the CAS (Chemical Abstracts Service) number 1820717-60-9 .[1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its effective use in synthesis and for predicting its behavior in biological systems. The key properties of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1820717-60-9 | [1] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 242.70 g/mol | [1] |

| Purity | >95% | [1] |

| SMILES | CC1=C(NC(=O)OC(C)(C)C)C=C(Cl)N=C1 | [1] |

These properties provide a snapshot of the molecule's size, composition, and purity, which are essential for stoichiometric calculations and for ensuring the reproducibility of experimental results.

Strategic Importance in Drug Discovery

The structural features of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate make it a valuable intermediate in the synthesis of pharmaceutical agents. The presence of a chlorine atom at the 2-position of the pyridine ring provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.[2] The carbamate group, protected by a tert-butoxycarbonyl (Boc) group, offers a stable yet readily deprotectable nitrogen source, a common strategy in multi-step organic synthesis.[3][4]

The pyridine scaffold itself is a well-established pharmacophore found in numerous FDA-approved drugs.[2] The methyl group at the 5-position can influence the compound's steric and electronic properties, potentially impacting its binding affinity and selectivity for biological targets.

Synthesis and Reaction Pathways

The synthesis of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate typically involves the protection of the amino group of a precursor molecule. A generalized synthetic workflow is outlined below.

Sources

- 1. tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate | [frontierspecialtychemicals.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate mechanism of action

An In-Depth Technical Guide on the Function and Therapeutic Relevance of Substituted Pyridine Carbamates

Topic: tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate Core Focus: Elucidation of the compound's role as a synthetic intermediate and the mechanism of action of the resulting therapeutic agents, exemplified by direct Factor Xa inhibitors. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate is not an end-product therapeutic agent but rather a sophisticated chemical intermediate pivotal in the synthesis of pharmacologically active molecules. Its structure combines a substituted pyridine core—a common motif in modern drugs—with a tert-butoxycarbonyl (Boc) protecting group. This guide elucidates the compound's primary role in chemical synthesis and provides an in-depth analysis of the mechanism of action for the class of drugs it enables: direct oral anticoagulants (DOACs). Using the well-documented Factor Xa inhibitor, Edoxaban, as a primary exemplar, this document details the biochemical pathways, molecular interactions, and the experimental validation systems that define the therapeutic effect originating from such foundational building blocks.

The Strategic Role in Pharmaceutical Synthesis

The specified compound's utility lies not in direct biological interaction but in its role as a precisely engineered building block. Its structure is a testament to the principles of modern medicinal chemistry, where protecting groups are used to facilitate complex molecular assembly.

The Pyridine Core and the Boc Protecting Group

The 2-chloro-5-methylpyridine moiety serves as the foundational scaffold. Pyridine rings are prevalent in pharmaceuticals due to their ability to engage in hydrogen bonding and other molecular interactions with biological targets. The tert-butyl carbamate (Boc) group is one of the most common protecting groups for amines in organic synthesis.[1][2] Its function is to temporarily render the amine at the 4-position of the pyridine ring unreactive, allowing other parts of the molecule to be modified without interference.[3] Once the desired synthetic steps are complete, the Boc group is removed under acidic conditions to reveal the free amine, which is then available for a final reaction to create the active pharmaceutical ingredient (API).[3]

Conceptual Synthetic Pathway

The synthesis of a complex drug like a Factor Xa inhibitor involves a multi-step process. The Boc-protected pyridine intermediate is introduced to build a key part of the final molecule. After its integration, the Boc group is cleaved, and the final functional moieties are attached. This strategic use of protecting groups is fundamental to achieving high yields and purity in the final product.

Caption: Conceptual workflow for the use of a Boc-protected intermediate in API synthesis.

Mechanism of Action: Direct Factor Xa Inhibition

While the intermediate itself is inert, it is a precursor to potent drugs like Edoxaban, a direct, selective, and reversible inhibitor of activated Factor X (Factor Xa).[4][5]

The Blood Coagulation Cascade and the Central Role of Factor Xa

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot to stop bleeding.[6] This cascade has two main initiating pathways: the intrinsic (contact activation) and extrinsic (tissue factor) pathways. Both pathways converge at the activation of Factor X to Factor Xa.[7][8] Factor Xa then plays a pivotal role in the common pathway, where it forms the prothrombinase complex that converts prothrombin (Factor II) into thrombin (Factor IIa).[9][10] Thrombin is the final key enzyme that cleaves soluble fibrinogen into insoluble fibrin strands, which polymerize to form a stable blood clot.[10]

Due to its position at the convergence of two pathways and its direct role in thrombin generation, Factor Xa is a prime target for anticoagulant therapy.[8][11]

Caption: A self-validating workflow for the preclinical evaluation of a novel anticoagulant.

Conclusion

tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate represents a crucial, yet synthetically-focused, component in the development of advanced therapeutics. It has no direct mechanism of action itself; its significance is derived from its role as a protected intermediate that enables the efficient synthesis of complex APIs. The in-depth analysis of Edoxaban, a direct Factor Xa inhibitor, demonstrates the ultimate therapeutic purpose of such building blocks. By selectively and reversibly inhibiting Factor Xa at a critical juncture in the coagulation cascade, these final drug molecules provide effective anticoagulation for the prevention and treatment of thromboembolic disorders. The validation of this mechanism relies on a tiered system of in vitro and in vivo experiments that confirm potency, selectivity, efficacy, and safety, providing a clear pathway from chemical intermediate to life-saving medication.

References

- Ogata, K., Mendell-Harary, J., Tachibana, M., Masumoto, H., Oguma, T., Kojima, M., & Kunitada, S. (2014). Clinical safety, tolerability, pharmacokinetics, and pharmacodynamics of the novel factor Xa inhibitor edoxaban in healthy volunteers. Journal of Clinical Pharmacology, 54(2), 198-206.

- Verhamme, P., & Weitz, J. I. (2014). Edoxaban: a new oral direct factor Xa inhibitor for the prevention and treatment of thromboembolic disorders.

- Salom, I. L., & Jeevan, D. S. (2015). Edoxaban: An oral inhibitor of factor Xa. Managed Healthcare Executive, 25(5), 42-45.

-

Practical-Haemostasis.com. (2022). Anti-Xa Assays. Retrieved from [Link]

- Salazar, J., Saa, C., & Bathini, S. (2013). Edoxaban, a novel oral factor Xa inhibitor. Cardiology in review, 21(3), 153-159.

- Chaudhry, R., & Usama, S. M. (2023). Physiology, Coagulation Pathways. In StatPearls.

- Karakas, D., & Mezei, T. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(4), 185-210.

- Tantry, U. S., & Gurbel, P. A. (2023). Edoxaban. In StatPearls.

- Furugohri, T., Isobe, K., Honda, Y., Kamisato, C., Kuriwaki, J., Nagao, T., & Shibano, T. (2008). Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux. Thrombosis Research, 122(6), 817-825.

-

BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Retrieved from [Link]

- Jiangsu Meidike Chemical Co Ltd. (2022). Preparation method of Edoxaban intermediate. CN106316889A.

- Fareed, J., & Hoppensteadt, D. (2017). Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum. Clinical and Applied Thrombosis/Hemostasis, 23(7), 758-768.

- Tius, M. A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1106-1136.

- European Patent Office. (2020). EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR.

- Kadu, P. S., & Itankar, P. R. (2010). IN VITRO AND IN VIVO ANTICOAGULANT ACTIVITY OF Imperata Cylindrica A NOVEL ANTICOAGULANT LEAD FROM NATURAL ORIGIN. Pharmacologyonline, 2, 103-110.

- Wikipedia contributors. (2024). Factor X. Wikipedia.

- Camire, R. M. (2013). Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics. Journal of Thrombosis and Thrombolysis, 36(2), 133-141.

-

Medscape. (2025). Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]

- Lee, L. H. (2015). Edoxaban (Savaysa): A Factor Xa Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(9), 579–583.

-

Patsnap. (2024). What is the mechanism of Edoxaban Tosylate?. Synapse. Retrieved from [Link]

- Jiangsu Meidike Chemical Co Ltd. (2022). Preparation method of idoxaban and intermediate thereof. CN114044783A.

- Kopylov, P. Y., et al. (2024). Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms. Pharmaceuticals, 17(4), 469.

- Patsnap. (n.d.).

- Shanghai Hecheng Pharmaceutical Co Ltd. (2012). Tert-butyl carbamate derivative and preparation method and application thereof. CN102020589B.

- Samama, M. M., et al. (2011). Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay. Thrombosis and Haemostasis, 106(5), 981-988.

-

National Bleeding Disorders Foundation. (n.d.). The Clotting Cascade. Retrieved from [Link]

- Wikipedia contributors. (2024). Edoxaban. Wikipedia.

- ResearchGate. (n.d.).

- de Paula, V. R., et al. (2016). Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides. Molecules, 21(5), 656.

- ARUP Laboratories. (2025). Direct Xa Inhibitor Levels | Test Fact Sheet. ARUP Consult.

-

Dr.Oracle. (2025). What is the coagulation cascade?. Retrieved from [Link]

- Li, J., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14(29), 21067-21072.

- ResearchGate. (n.d.). In vitro anticoagulant and in vivo antithrombotic and bleeding effects...

- ResearchGate. (n.d.).

- ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)

- ResearchGate. (n.d.). In vitro anticoagulant and in vivo antithrombotic and bleeding effects... | Download Scientific Diagram.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]

- 3. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]

- 4. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Factor X - Wikipedia [en.wikipedia.org]

- 8. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Edoxaban - Wikipedia [en.wikipedia.org]

- 10. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]

- 11. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

An In-depth Technical Guide to tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate, a key building block in modern medicinal chemistry. The document details its synthesis via the protection of 2-chloro-5-methylpyridin-4-amine, explores its chemical properties and reactivity, and highlights its strategic application in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: Strategic Importance in Medicinal Chemistry

tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate is a strategically important substituted pyridine derivative extensively utilized in the synthesis of complex heterocyclic scaffolds for drug discovery. The presence of a Boc-protected amine, a chloro substituent, and a methyl group on the pyridine ring offers a versatile platform for a variety of chemical transformations.

The tert-butoxycarbonyl (Boc) protecting group provides a stable and readily cleavable handle for the amino functionality, allowing for its selective deprotection under acidic conditions. The chloro atom at the 2-position and the methyl group at the 5-position introduce specific electronic and steric properties to the pyridine ring, influencing its reactivity and providing points for further functionalization, most notably through cross-coupling reactions. This multi-functional nature makes it a valuable synthon for the construction of diverse molecular libraries and the targeted synthesis of bioactive compounds.

Synthesis and Characterization

The primary route to tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate involves the protection of the commercially available 2-chloro-5-methylpyridin-4-amine.

Synthesis of the Precursor: 2-chloro-5-methylpyridin-4-amine

A common method for the synthesis of 2-chloro-5-methylpyridin-4-amine involves the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[1]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for a similar reaction is described in the literature.[1] In a typical procedure, a glass pressure reactor is charged with 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium, a hydrogenation catalyst (e.g., Pt and Mo on activated carbon), and a solvent such as ethanol. The reaction is then carried out under a hydrogen atmosphere at a controlled temperature and pressure until the reaction is complete.[1]

Boc Protection of 2-chloro-5-methylpyridin-4-amine

The protection of the amino group of 2-chloro-5-methylpyridin-4-amine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.

Reaction Scheme:

Experimental Protocol:

-

Dissolution: Dissolve 2-chloro-5-methylpyridin-4-amine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution. The base scavenges the acid generated during the reaction.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at room temperature or 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate as a solid.

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents like DCM and THF are chosen because they are unreactive towards the reagents and readily dissolve both the starting material and the Boc anhydride.

-

Base: A non-nucleophilic base is crucial to prevent side reactions. Hindered amines like TEA and DIPEA are effective at scavenging the generated acid without competing with the amino group of the substrate in reacting with the Boc anhydride.

-

Temperature: The reaction is often carried out at 0 °C to room temperature to control the reaction rate and minimize potential side reactions.

Characterization Data

While specific, experimentally-derived spectroscopic data for the title compound is not widely published, the expected data can be inferred from similar structures.

Table 1: Predicted Spectroscopic Data for tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

| Technique | Expected Features |

| ¹H NMR | A singlet for the tert-butyl protons (~1.5 ppm), a singlet for the methyl protons (~2.2 ppm), two singlets for the aromatic protons, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), the methyl carbon (~18 ppm), the aromatic carbons, and the carbonyl carbon of the carbamate (~153 ppm). |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (242.70 g/mol ). |

| IR | Characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate, and C-Cl stretching. |

Chemical Reactivity and Synthetic Applications

The synthetic utility of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate stems from the distinct reactivity of its functional groups.

Reactivity of the Chloro Group: A Handle for Cross-Coupling

The chloro substituent at the 2-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are fundamental in modern drug discovery for the construction of C-C and C-N bonds, respectively.

Diagram 1: Key Cross-Coupling Reactions

Caption: Palladium-catalyzed cross-coupling reactions of the title compound.

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and various aryl or heteroaryl boronic acids or esters. This is a powerful method for introducing molecular diversity and building complex biaryl structures.

Experimental Protocol (General):

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate, the boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

3.1.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond, coupling the pyridine ring with a primary or secondary amine. This reaction is invaluable for the synthesis of substituted aminopyridines, which are common motifs in kinase inhibitors.

Experimental Protocol (General):

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate, the amine, a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-type precatalyst), a phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃).

-

Solvent Addition: Add an anhydrous aprotic solvent, such as toluene, dioxane, or THF.

-

Reaction: Heat the mixture to the required temperature (usually 80-120 °C) and stir until completion.

-

Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography.

Reactivity of the Boc-Protected Amine

The Boc group is stable under a wide range of reaction conditions, including those used for many cross-coupling reactions. This orthogonality is a key feature of its utility. The Boc group can be readily removed under acidic conditions to liberate the free amine.

Diagram 2: Deprotection of the Boc Group

Caption: Acid-catalyzed deprotection of the Boc-protected amine.

Experimental Protocol (General):

-

Dissolution: Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).

-

Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., dioxane or methanol), to the solution.

-

Reaction: Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC.

-

Work-up: The reaction is typically concentrated under reduced pressure to remove the excess acid and solvent. The resulting salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Application in Drug Discovery: A Case Study Perspective

While specific examples detailing the use of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate are often found within patent literature, its structural motifs are prevalent in numerous kinase inhibitors and other pharmaceutically active compounds. The general synthetic strategies outlined above are frequently employed in the synthesis of such molecules.

For instance, the 2-aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase. The ability to introduce various substituents at the 2-position of the pyridine ring via cross-coupling reactions, followed by deprotection of the 4-amino group for further functionalization, makes this building block highly valuable.

Safety and Handling

The precursor, 2-chloro-5-methylpyridin-4-amine, is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin irritation and serious eye damage, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be taken when handling this compound and its derivatives, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate is a versatile and valuable building block in medicinal chemistry. Its well-defined reactivity, particularly the amenability of the chloro group to cross-coupling reactions and the stability and straightforward deprotection of the Boc-protected amine, allows for the efficient and controlled synthesis of complex, substituted pyridine derivatives. This guide has provided a comprehensive overview of its synthesis, reactivity, and strategic applications, offering a foundation for its effective utilization in drug discovery and development programs.

References

-

Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

NSF Public Access Repository. (2021, April 30). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. Retrieved from [Link]

-

YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]

-

Catalog.lib.ky. (n.d.). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

National Center for Biotechnology Information. (2011, April 1). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl (2-chloro-5-methylpyridin-4-yl)carbamate, a key building block in modern medicinal chemistry. Its unique substitution pattern on the pyridine ring makes it a valuable intermediate in the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors. This document will delve into its chemical identity, synthesis, analytical characterization, and its pivotal role in the development of novel pharmaceuticals.

Compound Identification and Physicochemical Properties

The subject of this guide is the compound with the systematic IUPAC name tert-butyl (2-chloro-5-methylpyridin-4-yl)carbamate . For clarity and brevity within this document, it will be referred to as Compound 1 .

The structural representation and key physicochemical properties of Compound 1 are summarized below.

| Parameter | Value | Reference |

| IUPAC Name | tert-butyl (2-chloro-5-methylpyridin-4-yl)carbamate | N/A |

| CAS Number | 1820717-60-9 | [1] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 242.70 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| SMILES | CC1=C(NC(=O)OC(C)(C)C)C=NC(Cl)=C1 | [1] |

Strategic Synthesis of Compound 1

The synthesis of Compound 1 is a multi-step process that begins with commercially available precursors. The overall synthetic strategy involves the formation of the substituted pyridine core, followed by the introduction of the amine functionality, and finally, the protection of this amine as a tert-butoxycarbonyl (Boc) carbamate. This Boc protecting group is instrumental in synthetic campaigns, as it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent chemical transformations at the nitrogen atom.

The logical flow of the synthesis is depicted in the following workflow diagram:

Caption: Synthetic workflow for tert-butyl (2-chloro-5-methylpyridin-4-yl)carbamate.

Synthesis of the Precursor: 2-chloro-5-methylpyridin-4-amine

The immediate precursor to Compound 1 is 2-chloro-5-methylpyridin-4-amine. A common and effective route to this intermediate involves the nitration of 2-chloro-5-methylpyridine-1-oxide, followed by the reduction of the nitro group.

Step 1: Nitration of 2-chloro-5-methylpyridine-1-oxide

A mixture of concentrated nitric acid and sulfuric acid is used to introduce a nitro group at the 4-position of the pyridine ring. The reaction is typically carried out at elevated temperatures.[2]

Step 2: Reduction of 2-chloro-5-methyl-4-nitropyridine-1-oxide

The nitro-substituted intermediate is then reduced to the corresponding amine. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method. For instance, hydrogenation over a platinum and molybdenum on activated carbon catalyst under a hydrogen atmosphere provides the desired 2-chloro-5-methylpyridin-4-amine in high yield.[3]

Final Step: Boc Protection of 2-chloro-5-methylpyridin-4-amine

The final step in the synthesis of Compound 1 is the protection of the amino group of 2-chloro-5-methylpyridin-4-amine with a tert-butoxycarbonyl group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

Experimental Protocol:

-

Dissolution: Dissolve 2-chloro-5-methylpyridin-4-amine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA), to the solution.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) either as a solid or dissolved in the reaction solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford Compound 1 .

Analytical Characterization

The identity and purity of synthesized Compound 1 should be confirmed by a suite of analytical techniques. Below are the expected spectral data based on the analysis of structurally similar compounds.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR (Expected) | ¹³C NMR (Expected) |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.2 | s, 1H (Pyridyl-H) |

| ~7.0 | s, 1H (Pyridyl-H) |

| ~2.3 | s, 3H (CH₃) |

| ~1.5 | s, 9H (t-Butyl) |

Mass Spectrometry (MS):

The electrospray ionization (ESI) mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 243.7.

Applications in Drug Discovery and Development

tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate is a valuable building block for the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The 2-chloro-5-methyl-4-aminopyridine scaffold is a common feature in a number of potent and selective inhibitors of various kinases.

The Boc-protected amine at the 4-position allows for the strategic unveiling of this nucleophilic center for coupling with other synthetic intermediates. The chlorine atom at the 2-position provides a handle for further functionalization, often through nucleophilic aromatic substitution or cross-coupling reactions, to build molecular complexity.

A key application area for this scaffold is in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors.[5] ALK is a receptor tyrosine kinase that, when constitutively activated due to genetic rearrangements, is a key driver in certain cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of small molecule inhibitors targeting ALK has revolutionized the treatment of ALK-positive NSCLC.

The general structure of many kinase inhibitors involves a heterocyclic core that binds to the hinge region of the kinase's ATP-binding pocket. The 4-amino group of the deprotected form of Compound 1 can be crucial for forming hydrogen bonds with the kinase hinge, a key interaction for potent inhibition.

Caption: Role of Compound 1 in kinase inhibitor synthesis.

Conclusion

tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate is a strategically important intermediate in synthetic and medicinal chemistry. Its preparation, while multi-stepped, is achievable through well-established chemical transformations. The Boc-protected amine functionality, coupled with the reactive chloro- and methyl-substituted pyridine core, provides a versatile platform for the construction of complex, biologically active molecules. Its demonstrated utility in the synthesis of kinase inhibitors underscores its significance for researchers and professionals in the field of drug discovery and development.

References

-

Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. WO2019158550A1.

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. CA3087004A1.

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s). EP3752488A1.

-

PubChem. 2-Chloro-5-methylpyridin-4-amine. CID 12643706. Available from: [Link]

-

Mori, K., Ueno, Y., & Okada, M. (2018). 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical & Pharmaceutical Bulletin, 66(3), 225-236. Available from: [Link]

- Google Patents. Preparation method of 2-chloro-4-iodo-5-methylpyridine. CN103420902A.

-

ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]

-

PubChem. tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate. CID 46739732. Available from: [Link]

- Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof. CN102020589B.

-

Doc Brown's Chemistry. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. Available from: [Link]

- Google Patents. A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4. CN110041249A.

- Google Patents. Preparation method of high-yield 2-chloro-5-nitropyridine. CN109456257B.

- Google Patents. Process for making 2-chloro-5-methylpyridine. US20170008846A1.

Sources

- 1. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 2. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 3. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate molecular weight

An In-depth Technical Guide to tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 2-chloro-5-methylpyridin-4-ylcarbamate, a pivotal chemical intermediate. As a senior application scientist, my objective is to deliver not just data, but actionable insights into its synthesis, characterization, and strategic application in medicinal chemistry, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate is a substituted pyridine derivative featuring a chlorine atom, a methyl group, and a tert-butoxycarbonyl (Boc) protected amine. This combination of functional groups makes it a highly versatile and valuable building block in the synthesis of complex pharmaceutical agents. The Boc group provides a stable yet readily cleavable protecting element for the amine, while the chloropyridine core serves as a handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular scaffolds.

The fundamental properties of this compound are summarized below.

| Property | Data | Source(s) |

| Molecular Weight | 242.702 g/mol | [1] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1][2] |

| CAS Number | 1820717-60-9 | [1] |

| Canonical SMILES | CC1=C(NC(=O)OC(C)(C)C)C=C(Cl)N=C1 | [1] |

| Functional Groups | Carbamate, Nitrogen Heterocycle, Halide | [1] |

| Purity (Typical) | >95% | [1] |

Synthesis and Characterization: A Self-Validating Workflow

The synthesis of tert-butyl 2-chloro-5-methylpyridin-4-ylcarbamate is a multi-step process that demands precision. The following workflow outlines a logical and field-proven pathway, starting from a commercially available precursor. Each step is designed to yield high purity and is verifiable through standard analytical techniques.

Synthetic Workflow Overview

The synthetic strategy involves two primary transformations:

-

Reduction of a Nitro-Precursor: Synthesis of the key intermediate, 2-chloro-5-methylpyridin-4-amine, via catalytic hydrogenation.

-

Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group onto the amine functionality to yield the final product.

Caption: Proposed synthetic pathway for tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate.

Detailed Experimental Protocols

Step 1: Synthesis of 2-chloro-5-methylpyridin-4-amine [3]

This protocol is based on the catalytic hydrogenation of the corresponding nitro compound. The choice of a platinum and molybdenum catalyst on a carbon support is crucial for achieving high conversion and selectivity.

-

Reactor Setup: Charge a glass pressure reactor equipped with a stirrer with 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq) and a hydrogenation catalyst (e.g., 0.8% Pt, 0.6% Mo on activated carbon, ~10% w/w).

-

Solvent Addition: Add a suitable solvent, such as ethanol, to the reactor.

-

Inerting: Seal the reactor and inert the atmosphere by purging with an inert gas (e.g., argon or nitrogen) three times.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 3 bar) and maintain the reaction at a controlled temperature (e.g., 30°C) with vigorous stirring for approximately 20 hours, or until reaction completion is confirmed by HPLC or TLC.

-

Work-up: Depressurize the reactor and inert with argon. Filter the reaction mixture through a pad of celite or kieselguhr to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-chloro-5-methylpyridin-4-amine. The product can be used directly in the next step or purified further if necessary.

Step 2: Synthesis of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

This step involves the standard procedure for protecting an amine with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O).

-

Reaction Setup: Dissolve 2-chloro-5-methylpyridin-4-amine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: Add a suitable base, such as triethylamine (TEA, ~1.5 eq), followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.05 eq).

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, ~1.1 eq) in the same solvent to the mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Extraction: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm, 9H), the methyl protons (singlet, ~2.3 ppm, 3H), the pyridine ring protons, and the N-H proton of the carbamate. |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbon attached to the pyridine ring, and the distinct carbons of the chloromethylpyridine core and the carbamate carbonyl. |

| Mass Spectrometry (ESI-MS) | Expected molecular ion peak [M+H]⁺ at m/z ≈ 243.08, showing the characteristic isotopic pattern for a chlorine-containing compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching of the carbamate (~1710 cm⁻¹), and C-Cl stretching. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating a purity of >95%. |

Strategic Applications in Drug Discovery

The utility of tert-butyl 2-chloro-5-methylpyridin-4-ylcarbamate lies in its identity as a bifunctional building block. The Boc-protected amine allows for the selective modification of other parts of the molecule, while the 2-chloro substituent provides a reactive site for constructing carbon-carbon or carbon-heteroatom bonds.

Role as a Protected Intermediate

The Boc-carbamate is a cornerstone of modern organic synthesis, serving as an excellent protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This allows chemists to perform reactions on other parts of a molecule without affecting the amine.

Utility in Cross-Coupling Reactions

The 2-chloro position on the pyridine ring is a prime site for transition-metal-catalyzed cross-coupling reactions. This functionality unlocks access to a vast chemical space, enabling the synthesis of potential drug candidates.[4]

Caption: Versatility of the title compound in key cross-coupling reactions.

This strategic utility is paramount in the development of kinase inhibitors, GPCR modulators, and other targeted therapies where a substituted pyridine core is a common structural motif. The ability to introduce diverse substituents at the 2-position is a critical step in structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds can inform safe handling practices.

-

Hazard Assessment: Based on related structures like 2-chloro-5-methylpyridin-4-amine, potential hazards include being harmful if swallowed, causing skin irritation, and causing serious eye damage.[5] Carbamates as a class can also present toxicological concerns.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate is more than just a chemical with a specific molecular weight. It represents a confluence of strategic functional groups that empower the medicinal chemist. Its well-defined synthesis, robust characterization profile, and versatile reactivity make it an indispensable tool in the pipeline of modern drug discovery. Understanding its core properties and the logic behind its application is key to unlocking its full potential in the development of next-generation therapeutics.

References

-

tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate . National Center for Biotechnology Information (NCBI), National Library of Medicine. Available at: [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent . The Royal Society of Chemistry. Available at: [Link]

-

tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 . PubChem, National Center for Biotechnology Information. Available at: [Link]

- Method for preparing tert-butyl n-((1r,2s,5s). Google Patents.

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents . National Center for Biotechnology Information (NCBI), National Library of Medicine. Available at: [Link]

-

Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N-(3, 4, 5-triethoxyphenyl) chroman-2-carboxamide . ResearchGate. Available at: [Link]

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate . ResearchGate. Available at: [Link]

-

tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate [1203498-98-9] . Chemsigma. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed, National Library of Medicine. Available at: [Link]

Sources

- 1. tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate | [frontierspecialtychemicals.com]

- 2. 1266335-92-5|tert-Butyl (2-chloro-6-methylpyridin-4-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate solubility profile

An In-Depth Technical Guide: Solubility Profile of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

Introduction

tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate (CAS: 1820717-60-9) is a substituted pyridine derivative commonly utilized as a building block in medicinal chemistry and organic synthesis.[1] The solubility of such an intermediate is a critical physicochemical parameter that dictates its handling, reaction conditions, purification, and, if relevant to a final active pharmaceutical ingredient (API), its formulation and bioavailability. Poor solubility can be a significant bottleneck in the drug development pipeline, impacting everything from initial screening to final dosage form design.

This guide provides a comprehensive technical framework for understanding and determining the solubility profile of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate. As direct experimental solubility data for this specific compound is not extensively published, this document synthesizes information from its structural analogues and foundational solubility principles. It offers researchers and drug development professionals a predictive analysis and robust experimental protocols to generate a definitive solubility profile.

Section 1: Physicochemical Properties and Structural Analysis

A molecule's solubility is intrinsically linked to its structure. By deconstructing tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate into its constituent functional groups, we can build a predictive model of its solubility behavior.

| Property | Value | Source |

| CAS Number | 1820717-60-9 | [1] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 242.70 g/mol | [1] |

Structural Breakdown and Solubility Implications:

-

2-Chloro-5-methylpyridine Core: The pyridine ring itself is a polar heterocycle, miscible with water and a broad range of organic solvents.[2][3] However, substitutions dramatically alter this behavior. The electron-withdrawing chlorine atom and the non-polar methyl group both increase the molecule's lipophilicity, thereby decreasing its affinity for aqueous media.[4]

-

N-tert-Butyl Carbamate (Boc) Group: This is the most significant contributor to the molecule's overall solubility profile. The large, sterically bulky tert-butyl group is highly lipophilic. The parent compound, tert-butyl carbamate, is readily soluble in organic solvents like methylene chloride, chloroform, and alcohols, but only slightly soluble in water.[5][6][7] This strongly suggests that the target compound will exhibit poor aqueous solubility and high solubility in common organic solvents. The Boc group is known to increase lipophilicity and protect against enzymatic hydrolysis, a common strategy in drug design.[4]

Based on this analysis, the molecule possesses a predominantly lipophilic character. The basic nitrogen on the pyridine ring (pKa of the conjugate acid is typically ~5.2 for pyridine itself) offers a handle to modulate aqueous solubility via pH adjustment.[2]

Section 2: Framework for Experimental Solubility Determination

A comprehensive solubility assessment involves determining both thermodynamic and kinetic solubility, as they provide different, yet complementary, insights relevant to various stages of research and development.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure, pH). It is the gold-standard measurement, typically determined using the Shake-Flask method.[8][9] This value is critical for understanding biopharmaceutical properties and for developing formulations.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (usually DMSO) into an aqueous buffer. It is a high-throughput method often used in early drug discovery to flag compounds with potential solubility issues.[8][10] The value is often higher than the thermodynamic solubility because it can represent a supersaturated state.

The choice of method depends on the objective. For understanding fundamental physicochemical properties, the thermodynamic approach is essential. For rapid screening of multiple analogues, the kinetic approach is more practical.

Section 3: Experimental Protocols

The following protocols are presented as self-validating systems, with built-in checks and explanations for key experimental choices.

Protocol 3.1: Thermodynamic Solubility Determination via Shake-Flask Method

This method is the definitive standard for measuring equilibrium solubility. Its deliberate pace ensures that the system reaches true equilibrium, providing a highly reliable data point.

Causality: The core principle is to create a saturated solution in equilibrium with an excess of the solid compound. By allowing sufficient time for equilibration (typically 24-72 hours), we ensure the measured concentration is the true thermodynamic solubility, not a transient supersaturated state.

Workflow Diagram: Shake-Flask Method

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 2-5 mg of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate into a glass vial. Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol).

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours. Expert Insight: For crystalline compounds, 48-72 hours may be necessary to ensure equilibrium between the solid and solution phases.

-

Phase Separation: After equilibration, visually confirm that excess solid remains in each vial. This is a critical self-validating step; if all solid has dissolved, the solution is not saturated, and the experiment must be repeated with more compound.

-

Sample Processing: Centrifuge the vials at high speed (e.g., 15,000 x g for 15 minutes) to pellet the excess solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous). Causality: This step removes any fine particulates that could falsely elevate the concentration reading. Pre-rinsing the filter with the solution can minimize compound loss due to adsorption.[8]

-

Quantification: Prepare a standard curve of the compound in the mobile phase. Dilute the filtered sample into the quantifiable range of the assay and analyze by a validated HPLC-UV method.

-

Data Analysis: Calculate the concentration of the compound in the saturated solution using the standard curve. This value is the thermodynamic solubility.

Protocol 3.2: Kinetic Solubility Determination via Nephelometry

This high-throughput method is ideal for early-stage assessment where compound availability is limited. It measures the point at which a compound precipitates from a DMSO stock solution when diluted into an aqueous buffer.

Causality: The method relies on light scattering by insoluble particles (precipitate).[11] By creating a serial dilution from a DMSO stock into an aqueous buffer, we can identify the highest concentration that remains clear, which is defined as the kinetic solubility. This mimics the conditions of many high-throughput screening assays.

Sources

- 1. tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate | [frontierspecialtychemicals.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Pyridine [chemeurope.com]

- 4. tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate | 1802420-16-1 | Benchchem [benchchem.com]

- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 6. tert-Butyl carbamate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. bmglabtech.com [bmglabtech.com]

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate in Cross-Coupling Reactions

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of pharmaceutical and materials science research, the development of efficient and modular synthetic routes to complex organic molecules is paramount. Substituted pyridines are a cornerstone of many biologically active compounds and functional materials. Among the vast array of available building blocks, tert-butyl 2-chloro-5-methylpyridin-4-ylcarbamate emerges as a particularly valuable reagent. Its structure incorporates several key features: a reactive 2-chloro substituent ripe for cross-coupling, a Boc-protected amine that allows for controlled introduction of nitrogen-based functionalities, and a methyl group that provides a point of steric and electronic differentiation.

The presence of the Boc (tert-butyloxycarbonyl) protecting group on the 4-amino position is of strategic importance. It deactivates the amine towards unwanted side reactions and modulates the electronic properties of the pyridine ring, influencing the reactivity of the C-Cl bond in palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and representative protocols for the use of this versatile building block in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic campaigns.

PART 1: Synthesis of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

The successful application of any building block begins with its reliable preparation. tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate is readily synthesized from its commercially available precursor, 2-chloro-5-methylpyridin-4-amine. The Boc protection of the amino group is a straightforward and high-yielding transformation.

Protocol 1: Boc Protection of 2-chloro-5-methylpyridin-4-amine

This protocol describes a standard procedure for the N-tert-butoxycarbonylation of 2-chloro-5-methylpyridin-4-amine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

2-chloro-5-methylpyridin-4-amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Triethylamine (Et₃N) (1.5 equiv) or 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv) as a catalyst with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and stir bar

Procedure:

-